

5-Chlorouridine: A Halogenated Nucleoside Influencing Nucleic Acid Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorouridine

Cat. No.: B016834

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

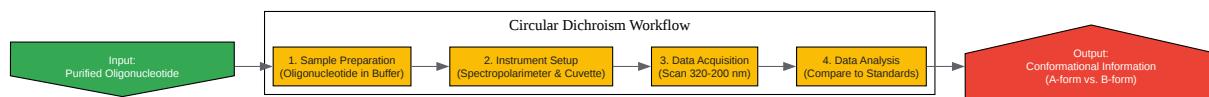
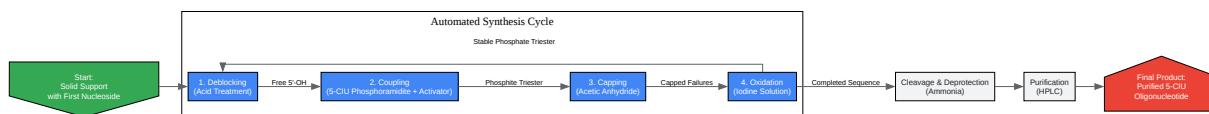
Introduction

5-Chlorouridine (5-ClU) is a halogenated pyrimidine nucleoside that has garnered significant interest in the fields of biochemistry, molecular biology, and pharmacology. The substitution of a chlorine atom at the C5 position of the uracil base imparts unique chemical and physical properties that influence the structure and function of nucleic acids into which it is incorporated. This technical guide provides a comprehensive overview of **5-chlorouridine**, detailing its synthesis, its effects on nucleic acid structure and stability, and its diverse roles in biological processes, including its applications as an antiviral and anticancer agent, and its utility in RNA interference and antisense technologies.

Chemical Properties and Synthesis of 5-Chlorouridine-Modified Oligonucleotides

5-Chlorouridine is a derivative of uridine with a chlorine atom at the fifth carbon of the uracil ring. This modification alters the electron distribution of the pyrimidine ring and increases its size. The synthesis of oligonucleotides containing **5-chlorouridine** is typically achieved through solid-phase phosphoramidite chemistry.^{[1][2][3]} The corresponding **5-chlorouridine** phosphoramidite is incorporated into the desired sequence using an automated DNA/RNA synthesizer.

Table 1: Physicochemical Properties of **5-Chlorouridine**



Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₆	[4]
Molecular Weight	278.65 g/mol	[5]
Melting Point	210-217 °C (decomposes)	[5]
Appearance	White to off-white solid	[6]


Experimental Protocol: Solid-Phase Synthesis of **5-Chlorouridine**-Modified Oligonucleotides

A standard protocol for incorporating **5-chlorouridine** into an oligonucleotide sequence involves the following key steps:[3]

- Support Functionalization: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
- Detritylation (Deblocking): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to allow for the coupling of the next nucleotide.[7]
- Coupling: The **5-chlorouridine** phosphoramidite, activated by an agent like 1H-tetrazole, is added to the deprotected nucleoside on the solid support, forming a phosphite triester linkage.[7]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
- Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
- Cleavage and Deprotection: After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using a basic solution, such as aqueous ammonia.

- Purification: The final product is purified, commonly by high-performance liquid chromatography (HPLC).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. Intrinsic mutagenic properties of 5-chlorocytosine: A mechanistic connection between chronic inflammation and cancer [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Base-pairing Configuration and Stability of an Oligonucleotide Duplex Containing a 5-Chlorouracil-Adenine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chlorouridine: A Halogenated Nucleoside Influencing Nucleic Acid Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016834#5-chlorouridine-s-role-in-nucleic-acid-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com